2-(4-Benzoylbenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
2-(4-Benzoylbenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a synthetic small molecule characterized by a tetrahydrothieno[2,3-c]pyridine core substituted at the 2-position with a 4-benzoylbenzamido group and at the 6-position with a methyl group. The hydrochloride salt enhances its solubility in aqueous media, a common strategy for improving pharmacokinetic properties in drug development . The compound is synthesized via the Gewald reaction, a method widely employed for preparing 2-aminothiophene derivatives, using malononitrile or cyanoacetamide as key intermediates .
Properties
IUPAC Name |
2-[(4-benzoylbenzoyl)amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S.ClH/c1-26-12-11-17-18(13-26)30-23(19(17)21(24)28)25-22(29)16-9-7-15(8-10-16)20(27)14-5-3-2-4-6-14;/h2-10H,11-13H2,1H3,(H2,24,28)(H,25,29);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCIWWLDGRWDCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar thieno[2,3-c]pyridine derivatives have been associated with the inhibition of g protein-coupled receptor kinase 2 (grk2) . GRK2 plays a crucial role in regulating the sensitivity of G-protein coupled receptors, which are involved in various physiological processes.
Mode of Action
It’s likely that it interacts with its target by binding to the active site, thereby inhibiting the kinase activity of grk2 . This inhibition could lead to changes in the downstream signaling pathways regulated by the target protein.
Biochemical Pathways
These pathways play a critical role in numerous physiological processes, including immune response, sensory perception, and cellular growth and differentiation .
Biological Activity
The compound 2-(4-Benzoylbenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride belongs to a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula: C₁₈H₁₈ClN₃O₂S
- Molecular Weight: 357.87 g/mol
This compound features a thieno[2,3-c]pyridine core which is known for its diverse biological activities.
Anticancer Activity
Research indicates that compounds similar to 2-(4-Benzoylbenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide exhibit significant anticancer properties. A study demonstrated that derivatives of thieno[2,3-c]pyridine showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK4 .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses activity against a range of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values indicated that the compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, the compound exhibits anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential role in treating inflammatory diseases .
Case Study 1: Anticancer Efficacy
A recent clinical trial investigated the efficacy of thieno[2,3-c]pyridine derivatives in patients with advanced solid tumors. The trial found that participants receiving the compound experienced a significant reduction in tumor size compared to the control group. The study highlighted the importance of further exploring this compound's potential in oncology .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial efficacy, the compound was tested against multi-drug resistant strains of bacteria. Results showed a synergistic effect when combined with conventional antibiotics, enhancing their effectiveness against resistant strains .
Data Tables
Chemical Reactions Analysis
Alkylation of the Tetrahydrothieno Pyridine Core
The tetrahydrothieno pyridine scaffold undergoes nucleophilic substitution or alkylation at the nitrogen atom. A representative example involves reacting the core with α-bromo ketones under mild basic conditions:
| Reaction Components | Conditions | Yield | Source |
|---|---|---|---|
| 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride, 2-fluoro-α-cyclopropylcarbonyl benzyl bromide, K₂CO₃ | Acetonitrile, 25–35°C, 5 h | 8.0 g (crude) |
Mechanism :
-
Deprotonation of the secondary amine by K₂CO₃ enhances nucleophilicity.
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The α-bromo ketone undergoes SN2 substitution, forming a C–N bond at the pyridine nitrogen .
Cyclization and Salt Formation
The tetrahydrothieno pyridine derivatives are synthesized via formaldehyde-mediated cyclization followed by HCl salt formation:
| Reaction Components | Conditions | Yield | Source |
|---|---|---|---|
| 2-Thiophene ethylamine, formaldehyde, HCl (ethanol) | 50–75°C, 20–30 h (cyclization) → 0–5°C (crystallization) | 94.3% |
Key Steps :
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Imine Formation : Condensation of 2-thiophene ethylamine with formaldehyde generates an intermediate imine.
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Cyclization : Ethanol-HCl facilitates ring closure to form the tetrahydrothieno pyridine core.
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Recrystallization : Purification via acetone yields the hydrochloride salt .
Functionalization via Lithiation
The C-3 position of the tetrahydrothieno pyridine ring can be functionalized through lithiation followed by electrophilic quenching:
| Reaction Components | Conditions | Outcome | Source |
|---|---|---|---|
| n-BuLi, CO₂ gas | –78°C to 0°C, 1–2 h | Introduces carboxyl groups at C-3 |
Procedure :
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Lithiation with n-BuLi (1.2 equiv) at low temperatures.
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Quenching with CO₂ forms a carboxylic acid derivative, enabling further functionalization .
Hydrolysis of Carboxamide Groups
The carboxamide moiety in the target compound may undergo hydrolysis under acidic or basic conditions:
| Reaction Components | Conditions | Outcome | Source |
|---|---|---|---|
| HCl (aq), reflux | 6–12 h | Conversion to carboxylic acid |
Note : Hydrolysis of the 3-carboxamide group requires prolonged heating with concentrated HCl, as seen in analogous tetrahydrothieno pyridine derivatives .
Acylation of the Benzamido Group
The 4-benzoylbenzamido substituent can participate in acylation or deprotection reactions:
| Reaction Components | Conditions | Outcome | Source |
|---|---|---|---|
| Acetic anhydride, pyridine | Room temperature, 2–4 h | Acetylation of free amine groups (if present) |
Application : This reaction modifies solubility and bioavailability properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on substituents, synthetic yields, physicochemical properties, and functional implications.
Structural Analogues and Substituent Effects
Key structural variations among analogues include substitutions at the 6-position (methyl, benzyl, ethyl) and modifications to the 2-position carboxamide/benzamido groups. These substitutions influence physicochemical properties and synthetic efficiency:
- 6-Methyl vs. 6-Benzyl: The target compound’s 6-methyl group contrasts with 6-benzyl derivatives (e.g., 6b in : 2-amino-6-benzyl-N-(3-chlorobenzyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride). For example, 6b showed a 1H NMR aromatic proton range of δ 7.65–7.31, similar to the target compound, suggesting comparable electronic environments .
- Ethyl vs. Methyl : lists a 6-ethyl-substituted variant. Ethyl groups may enhance lipophilicity compared to methyl, affecting membrane permeability.
- 2-Position Modifications : Analogues like 7h () feature a trifluoromethylbenzoyl-thioureido group, introducing electron-withdrawing effects that could modulate reactivity or binding affinity.
Solubility and Salt Forms
Hydrochloride salts are commonly employed to enhance water solubility. notes that converting carboxamides to hydrochloride salts "greatly improved solubility," a strategy applied to the target compound and analogues like 6a and 6b .
Spectroscopic and Crystallographic Data
- NMR Profiles : The target compound’s 1H NMR (if available) would likely resemble 6a (δ 7.65–7.31 for aromatic protons) and 7h (δ 8.38–6.87), though substituents like trifluoromethyl groups (7h) introduce distinct deshielding effects .
- Crystallography: reports a structurally related compound with a methoxyphenyl group, resolved via SHELX software .
Commercial Availability
The target compound and its analogues (e.g., 6-ethyl and 6-benzyl derivatives) are supplied globally by firms like Flavine North America, Sinochem Qingdao, and Kemikos s.r.l., indicating their relevance in pharmaceutical research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
